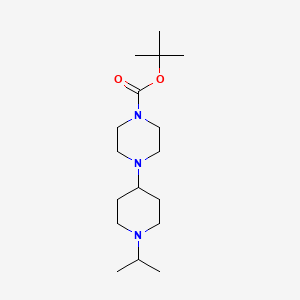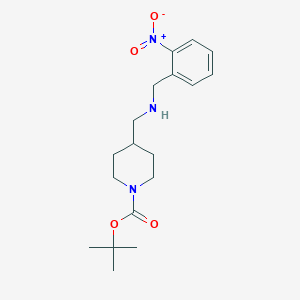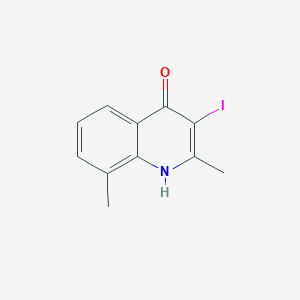
Fmoc-Phe-Lys(Trt)-PAB
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Phe-Lys(Trt)-PAB is a synthetic peptide compound used in various scientific research applications. The compound consists of fluorenylmethyloxycarbonyl (Fmoc)-protected phenylalanine (Phe) and lysine (Lys) residues, with the lysine side chain protected by a trityl (Trt) group. The compound also includes a 4-aminobenzyl (PAB) spacer, which is often used in peptide synthesis to facilitate the release of the peptide from the resin.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe-Lys(Trt)-PAB typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the first amino acid to a solid resin. The Fmoc group is then removed using a base such as piperidine, allowing the next amino acid to be coupled. This process is repeated until the desired peptide sequence is obtained. The trityl group is used to protect the lysine side chain during the synthesis and is removed under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product .
化学反应分析
Types of Reactions
Fmoc-Phe-Lys(Trt)-PAB undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using bases like piperidine.
Coupling Reactions: Formation of peptide bonds between amino acids.
Cleavage Reactions: Removal of the peptide from the resin using reagents like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimides like DIC or EDC, often with additives like HOBt or HOAt.
Cleavage: TFA, often with scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products
The major product of these reactions is the desired peptide sequence, with side products including truncated peptides and deletion sequences .
科学研究应用
Fmoc-Phe-Lys(Trt)-PAB is used in various scientific research applications, including:
Chemistry: Synthesis of complex peptides and proteins.
Biology: Study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Development of peptide-based drugs and therapeutic agents.
Industry: Production of peptide-based materials and biomaterials
作用机制
The mechanism of action of Fmoc-Phe-Lys(Trt)-PAB involves the formation of peptide bonds through nucleophilic attack on the carbonyl carbon of the activated amino acid. The Fmoc group protects the amino terminus during synthesis and is removed to allow further coupling reactions. The trityl group protects the lysine side chain and is removed under acidic conditions to reveal the free amine .
相似化合物的比较
Similar Compounds
Fmoc-Lys(Mtt)-OH: Similar in structure but uses a methyltrityl (Mtt) group for lysine protection.
Fmoc-Lys(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group for lysine protection.
Fmoc-Lys(ivDde)-OH: Uses an ivDde group for lysine protection.
Uniqueness
Fmoc-Phe-Lys(Trt)-PAB is unique due to its combination of Fmoc and Trt protecting groups, which provide stability and ease of removal during peptide synthesis. The PAB spacer also facilitates the release of the peptide from the resin, making it a valuable tool in peptide chemistry .
属性
分子式 |
C56H54N4O5 |
|---|---|
分子量 |
863.0 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl N-[(2S)-1-[N-[(2S)-1-amino-1-oxo-6-(tritylamino)hexan-2-yl]-4-(hydroxymethyl)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C56H54N4O5/c57-53(62)52(31-17-18-36-58-56(42-21-7-2-8-22-42,43-23-9-3-10-24-43)44-25-11-4-12-26-44)60(45-34-32-41(38-61)33-35-45)54(63)51(37-40-19-5-1-6-20-40)59-55(64)65-39-50-48-29-15-13-27-46(48)47-28-14-16-30-49(47)50/h1-16,19-30,32-35,50-52,58,61H,17-18,31,36-39H2,(H2,57,62)(H,59,64)/t51-,52-/m0/s1 |
InChI 键 |
YYQHCELGLDFYGB-XWQGWOARSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N(C2=CC=C(C=C2)CO)[C@@H](CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)N(C2=CC=C(C=C2)CO)C(CCCCNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,6S)-1-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11830998.png)

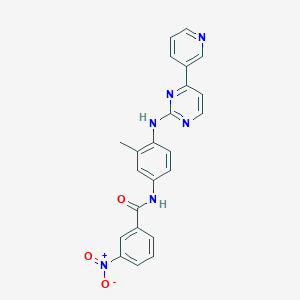
![[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanol](/img/structure/B11831029.png)
![(3beta)-25-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-27-norcholest-5-en-3-ol](/img/structure/B11831033.png)
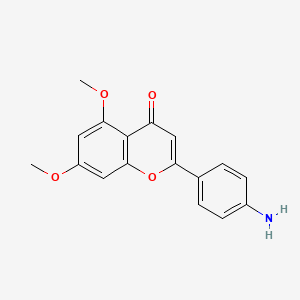
![2-Azetidinone, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-](/img/structure/B11831036.png)

